molecular formula C6H4N4O4 B1195504 Tetrahydroxypteridine CAS No. 2817-14-3

Tetrahydroxypteridine

Cat. No.: B1195504
CAS No.: 2817-14-3
M. Wt: 196.12 g/mol
InChI Key: MVKRISPIRVEPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroxypteridine (2,4,6,7-tetrahydroxypteridine; RN 2817-14-3) is a nitrogen-containing heterocyclic compound derived from the hydrolysis of hydrogen cyanide (HCN)-based polymers under acidic conditions . It belongs to the pteridine family, characterized by a bicyclic structure comprising fused pyrazine and pyrimidine rings with hydroxyl substituents. This compound is notable for its role in biochemical pathways, particularly as a substrate for the enzyme this compound cycloisomerase (EC 5.5.1.3), which catalyzes its conversion to xanthine-8-carboxylate .

Properties

CAS No.

2817-14-3

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

5,8-dihydro-1H-pteridine-2,4,6,7-tetrone

InChI

InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14)

InChI Key

MVKRISPIRVEPFM-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O

Canonical SMILES

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O

Other CAS No.

2817-14-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physical Properties of Tetrahydroxypteridine and Analogues

Compound RN Molecular Weight (g/mol) Melting Point (°C) Solubility (20°C, g/L)
2,4,6,7-Tetrahydroxypteridine 2817-14-3 196.12 196.12 1.724 × 10⁻²
2,4,7-Trihydroxypteridine 2577-38-0 180.12 180.12 8.333 × 10⁻²

This compound differs from its trihydroxy analogue by an additional hydroxyl group at position 6, which significantly increases its molecular weight and melting point while reducing solubility . The hydroxylation pattern also influences its reactivity and interaction with enzymes.

Biochemical Interactions

This compound cycloisomerase specifically acts on this compound, unlike other isomerases such as muconate cycloisomerase (EC 5.5.1.1) or chalcone isomerase (EC 5.5.1.6), which target non-pteridine substrates . This enzyme’s specificity highlights the compound’s unique role in metabolic pathways, differentiating it from structurally related molecules like xanthine or orotic acid, which participate in nucleotide synthesis or degradation .

Solubility and Stability

In contrast, carboxylic acids (e.g., oxalic acid) released during HCN polymer hydrolysis exhibit higher solubility but lack the aromatic heterocyclic structure critical for enzyme recognition .

Research Implications

The synthesis conditions (pH, temperature) of HCN-derived polymers directly influence the yield and variety of this compound and its analogues, offering insights into prebiotic chemistry and the origins of biomolecules . Furthermore, its enzymatic conversion to xanthine derivatives underscores its relevance in studying metabolic disorders or designing enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydroxypteridine
Reactant of Route 2
Tetrahydroxypteridine

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